T0070907

Descripción general

Descripción

T0070907 es un antagonista potente y selectivo del receptor gamma activado por proliferadores de peroxisomas (PPARγ). Es conocido por su capacidad de inhibir la función de PPARγ modificando covalentemente su residuo de cisteína 313, alterando así la conformación de su dominio de unión a ligando . Este compuesto ha sido ampliamente estudiado por su papel en varios procesos biológicos, incluyendo la adipogénesis, la proliferación de células cancerosas y la inflamación .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de T0070907 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizada. Se implementan medidas de control de calidad para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Inhibition of Cell Proliferation

Research has demonstrated that T0070907 effectively induces G2/M phase arrest in various cancer cell lines, such as cervical cancer cells ME180 and SiHa. This antiproliferative action is associated with decreased DNA synthesis and altered expression levels of cell cycle regulatory proteins, including cyclin B1 and Cdc25c .

Mitotic Catastrophe

This compound has been shown to enhance mitotic catastrophe in irradiated cancer cells, suggesting a potential mechanism for its radiosensitizing effects. The compound reduces tubulin levels, which are crucial for proper mitotic spindle function, thereby increasing the likelihood of errors during cell division .

Antitumor Activity

In various studies, this compound exhibited antitumor activity across different cancer types by suppressing cell adhesion and invasion mechanisms. For instance, it inhibited pancreatic cancer cell motility and induced anoikis in hepatocellular carcinoma cell lines through a PPARγ-dependent pathway .

-

Research Findings

Recent studies have provided insights into the diverse effects of this compound on different cancer types:

| Cell Line | Treatment Effect | Reference |

|---|---|---|

| ME180 | G2/M phase arrest | |

| SiHa | Decreased DNA synthesis | |

| Breast Cancer | Suppressed motility | |

| Pancreatic Cancer | Inhibited invasion |

This compound represents a promising compound for further investigation due to its potent inhibitory effects on PPARγ and its subsequent impact on cancer cell proliferation and survival pathways. The compound's ability to induce G2/M phase arrest and enhance radiosensitivity highlights its potential utility as an adjunct therapy in cancer treatment regimens.

Future research should focus on elucidating the specific molecular mechanisms underlying these effects and exploring the therapeutic implications of this compound across a broader range of malignancies.

Aplicaciones Científicas De Investigación

Antitumor Activity

T0070907 has demonstrated significant antitumor effects in various cancer cell lines. Its mechanism primarily involves the inhibition of PPARγ activity, which is often overexpressed in several types of cancers.

Case Study: Breast Cancer

A study investigated the effects of this compound on breast cancer cells, revealing that it effectively suppressed cell proliferation and induced apoptosis. The compound exhibited over an 800-fold preference for PPARγ compared to PPARα and PPARδ, suggesting its specificity in targeting PPARγ pathways .

Table 1: Antitumor Effects of this compound in Different Cancer Types

Radiosensitization

This compound has been explored for its potential as a radiosensitizer in cancer therapy. The compound enhances the sensitivity of cancer cells to radiation therapy, which can improve treatment outcomes.

Case Study: Cervical Cancer Cells

In vitro studies showed that this compound treatment led to significant reductions in colony formation following radiation exposure. This effect was particularly pronounced in ME180 cervical cancer cells, where this compound treatment combined with radiation resulted in increased mitotic catastrophe, indicating enhanced radiosensitivity .

Modulation of Cell Cycle Dynamics

This compound influences cell cycle progression, particularly by inducing G2/M phase arrest. This effect is crucial for understanding its antitumor properties.

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Effect on Cell Cycle | Time Points Observed |

|---|---|---|

| ME180 | G2/M phase arrest | 12, 24, 48 hours |

| SiHa | G2/M phase arrest | 12, 24, 48 hours |

| HeLa | No significant change | 12, 24, 48 hours |

Inhibition of Invasion and Metastasis

This compound has been shown to inhibit the invasive properties of various cancer cells, making it a potential candidate for therapeutic strategies aimed at preventing metastasis.

Case Study: Hepatocellular Carcinoma

Research indicated that this compound inhibited adhesion and invasion in hepatocellular carcinoma cell lines through specific pathways related to PPARγ . This suggests that targeting PPARγ with this compound could be effective in managing metastatic disease.

Mechanistic Insights into PPARγ Antagonism

The molecular mechanisms underlying the actions of this compound involve its interaction with the PPARγ ligand-binding domain. Studies have shown that this compound alters the conformation of PPARγ, promoting the binding of corepressors while inhibiting coactivator interactions . This dual action is critical for its role as an antagonist and contributes to its therapeutic potential.

Mecanismo De Acción

T0070907 ejerce sus efectos uniéndose al dominio de unión a ligando de PPARγ y modificando covalentemente su residuo de cisteína 313. Esta modificación altera la conformación de PPARγ, previniendo el reclutamiento de coactivadores y promoviendo el reclutamiento de correpresores. Como resultado, la actividad transcripcional de PPARγ se inhibe, lo que lleva a cambios en la expresión de genes diana involucrados en varios procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Rosiglitazona: Un fármaco de la clase de las tiazolidindionas que actúa como un agonista completo de PPARγ, promoviendo su actividad transcripcional.

Singularidad de T0070907

This compound es único en su capacidad de inhibir selectivamente PPARγ a través de la modificación covalente, lo que lo convierte en una herramienta valiosa para estudiar la función de este receptor. Su alta afinidad de unión y especificidad lo distinguen de otros antagonistas y agonistas de PPARγ.

Actividad Biológica

T0070907 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in regulating cellular differentiation, development, and metabolism. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as an antagonist of PPARγ. By inhibiting this receptor, this compound disrupts the normal signaling pathways that promote cell proliferation and survival. The compound has been shown to induce apoptosis in various cancer cell lines by interfering with adhesion processes and altering cell cycle dynamics.

Key Mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cervical cancer cells (e.g., ME180 and SiHa), leading to reduced proliferation and increased apoptosis .

- Reduction of Tubulin Levels : The compound decreases the levels of α- and β-tubulin proteins, which are essential for microtubule stability and function. This reduction is linked to its ability to induce mitotic catastrophe in cancer cells .

- Inhibition of Radiation-Induced Effects : this compound has been shown to prevent radiation-induced increases in cell cycle regulatory proteins, suggesting its potential as a radiosensitizer .

Case Studies

-

Cervical Cancer :

- In a study involving ME180 and SiHa cervical cancer cells, this compound treatment resulted in significant G2/M phase arrest and decreased DNA synthesis. Flow cytometry analysis confirmed these findings, demonstrating the compound's antiproliferative effects .

- The study also highlighted that this compound enhances radiosensitivity by inducing apoptosis and preventing the upregulation of cyclin B1 and other cell cycle regulators after radiation exposure .

- Squamous Cell Carcinoma :

- Pancreatic Cancer :

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Effect | Cell Type/Model |

|---|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest | ME180, SiHa cervical cells |

| Apoptosis | Induces apoptosis via caspase activation | Squamous cell carcinoma |

| Tubulin Reduction | Decreases α- and β-tubulin levels | ME180, SiHa cervical cells |

| Radiosensitization | Enhances sensitivity to radiation | Cervical cancer cells |

| Suppression of Cell Motility | Reduces motility and invasion | Pancreatic cancer cells |

Propiedades

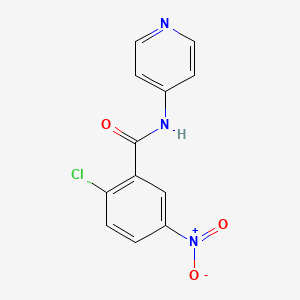

IUPAC Name |

2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJSHKMZHWJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380504 | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313516-66-4 | |

| Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T 0070907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0070907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T0070907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.